An In-Depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazine ring linked to a piperidine-4-carboxylic acid moiety. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both pyrazine and piperidine scaffolds. Pyrazine derivatives are known for a wide range of pharmacological effects, while the piperidine ring is a common structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential biological activities of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid, based on available data and established chemical principles.
Chemical Properties
While specific experimental data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is limited in publicly accessible literature, its fundamental properties can be established, and others can be predicted based on its structure and data from analogous compounds.
Core Molecular Information
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |
| Molecular Weight | 207.23 g/mol | [1] |
| IUPAC Name | 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid | - |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC=CN=C2 | - |
| InChI Key | InChI=1S/C10H13N3O2/c14-9(15)8-2-6-13(7-3-8)10-11-4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,14,15) | - |
Physicochemical Properties (Experimental and Predicted)
| Property | Predicted/Analogous Value | Notes |
| Physical State | Solid | Based on related compounds. |
| Melting Point | Not available | - |
| Boiling Point | ~430 °C (Predicted) | Based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2]. |
| pKa | ~4.3 (Predicted) | Carboxylic acid pKa, based on 1-(3-chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid[2]. |
| Solubility | Likely soluble in water and polar organic solvents. | Based on the solubility of pyrazine-2-carboxylic acid. |
Spectroscopic Data
Specific spectral data for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is not currently published. However, the expected spectral characteristics can be inferred from its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the pyrazine ring (typically in the aromatic region, ~8.0-8.5 ppm), the piperidine ring protons (aliphatic region, ~1.5-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring (~140-160 ppm), the piperidine ring (~25-55 ppm), and the carboxylic acid carbonyl carbon (~170-180 ppm). |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (~1700-1725 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 207.23, with fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperidine and pyrazine rings. |
Experimental Protocols
While a specific, validated synthesis protocol for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for the synthesis of related N-aryl piperidines and pyrazine derivatives.
Proposed Synthesis: Nucleophilic Aromatic Substitution
A common method for the synthesis of N-aryl piperidines is the nucleophilic aromatic substitution (SNA_r_) reaction between a halo-aromatic compound and a piperidine derivative.
Reaction Scheme:
2-Chloropyrazine + Piperidine-4-carboxylic acid → 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid + HCl
Detailed Methodology:
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Reactant Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.1 equivalents) and a suitable base (e.g., potassium carbonate or triethylamine, 2.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reaction Initiation: To the stirred solution, add 2-chloropyrazine (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
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Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Proposed synthesis workflow for 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid have not been reported. However, the constituent pyrazine and piperidine moieties are present in numerous biologically active molecules, suggesting potential areas for pharmacological investigation.
Areas of Potential Biological Interest
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Antimicrobial and Antioxidant Activity: Various derivatives of pyrazine-2-carboxylic acid have demonstrated both antimicrobial and antioxidant properties[3][4]. The title compound could be screened for similar activities.
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Enzyme Inhibition: Piperidine carboxylic acid derivatives have been investigated as inhibitors of various enzymes. For example, derivatives of 10H-pyrazino[2,3-b][1][5]benzothiazine containing a piperidine carboxylic acid moiety have been evaluated as inhibitors of adhesion molecule upregulation[6].
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Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for screening against various CNS targets.
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Anticancer Activity: Hybrids of natural products with pyrazine have been reviewed for their anticancer activities, among other biological effects[7].
Proposed Biological Screening Cascade
A logical workflow for investigating the biological activity of 1-(Pyrazin-2-yl)piperidine-4-carboxylic acid would involve a tiered screening approach.
Caption: A potential workflow for the biological screening of the title compound.
Conclusion
1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a compound with a molecular structure that suggests a high potential for biological activity. While comprehensive experimental data is not yet available, this guide provides a foundational understanding of its chemical nature, a viable synthetic strategy, and a logical framework for its future investigation. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel heterocyclic compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully characterize this promising molecule.
References
- 1. scbt.com [scbt.com]
- 2. 1543014-69-2 CAS MSDS (1-(3-CHLORO-PYRAZIN-2-YL)-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
